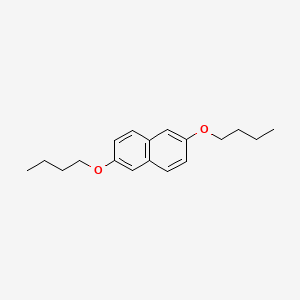
2,6-Dibutoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 2,6-dibutoxy- is an organic compound derived from naphthalene, a bicyclic aromatic hydrocarbon This compound features two butoxy groups attached to the 2 and 6 positions of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 2,6-dibutoxy- typically involves the alkylation of 2,6-dihydroxynaphthalene with butyl halides. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution of hydroxyl groups with butoxy groups. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dimethylformamide, for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of Naphthalene, 2,6-dibutoxy- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is typically purified through recrystallization or column chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalene, 2,6-dibutoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 2,6-dibutoxy- has several scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for field-effect transistors and photovoltaic devices.
Materials Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes due to its unique electronic properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of Naphthalene, 2,6-dibutoxy- involves its interaction with molecular targets through its aromatic and butoxy groups. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics and sensors. The pathways involved include electron transfer and conjugation with other molecules, which can modulate the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Naphthalene, 2,6-dihydroxy-: A precursor to Naphthalene, 2,6-dibutoxy-, featuring hydroxyl groups instead of butoxy groups.
Naphthalene, 2,6-dimethoxy-: Similar structure with methoxy groups instead of butoxy groups.
Naphthalene, 2,6-dipropoxy-: Similar structure with propoxy groups instead of butoxy groups.
Uniqueness: Naphthalene, 2,6-dibutoxy- is unique due to the presence of butoxy groups, which provide distinct electronic and steric properties compared to other alkoxy derivatives. These properties make it particularly suitable for applications in organic electronics and materials science, where specific electronic characteristics are required.
Eigenschaften
CAS-Nummer |
101891-90-1 |
|---|---|
Molekularformel |
C18H24O2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
2,6-dibutoxynaphthalene |
InChI |
InChI=1S/C18H24O2/c1-3-5-11-19-17-9-7-16-14-18(20-12-6-4-2)10-8-15(16)13-17/h7-10,13-14H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
RKDOUCYBKSQOTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081435.png)
![2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide](/img/structure/B14081441.png)


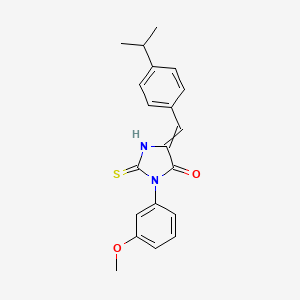
![[3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B14081455.png)
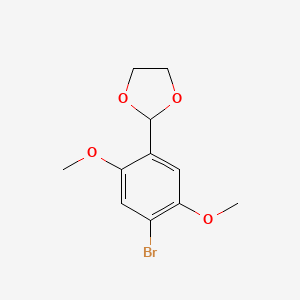
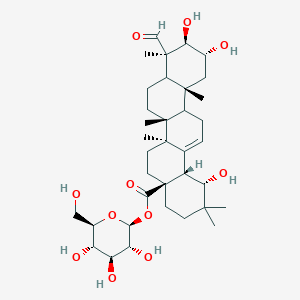
![5-(2-hydroxyphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14081474.png)
![8,16-Diazapentacyclo[7.7.4.0^{1,9}.0^{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene](/img/structure/B14081478.png)
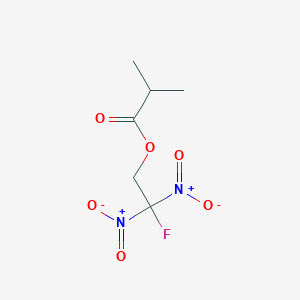
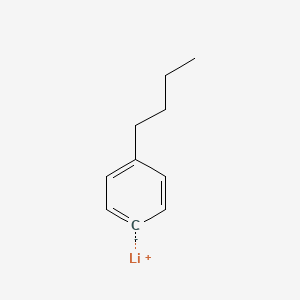
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081510.png)
![5,7-Dichloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081519.png)
